5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as PPARγ agonist due to its ability to activate peroxisome proliferator-activated receptor gamma (PPARγ).
Mechanism of Action
PPARγ is a nuclear receptor that plays a crucial role in glucose and lipid metabolism. Activation of PPARγ leads to the transcription of genes involved in glucose uptake and utilization, as well as fatty acid storage and metabolism. 5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one binds to PPARγ and induces conformational changes, leading to the activation of the receptor and subsequent gene transcription.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to improve insulin sensitivity, reduce inflammation, and inhibit cancer cell growth. Additionally, it has been reported to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one in lab experiments is its potent PPARγ agonist activity. This makes it a useful tool for studying the role of PPARγ in various diseases. However, one limitation of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several potential future directions for research on 5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanisms underlying its anti-inflammatory and anti-cancer effects. Finally, there is potential for the development of more potent and selective PPARγ agonists based on the structure of this compound.
Synthesis Methods
The synthesis of 5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one involves the reaction of 2-(2,6-dimethylphenoxy)ethylamine with 4-formylbenzoic acid, followed by the condensation of the resulting product with thiosemicarbazide. The final product is obtained after cyclization of the intermediate compound.
Scientific Research Applications
PPARγ agonists have been extensively studied for their potential therapeutic applications in various diseases such as diabetes, cancer, and inflammation. Studies have shown that 5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has potent PPARγ agonist activity, making it a potential candidate for the treatment of these diseases.
properties
IUPAC Name |
(5Z)-2-amino-5-[[4-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13-4-3-5-14(2)18(13)25-11-10-24-16-8-6-15(7-9-16)12-17-19(23)22-20(21)26-17/h3-9,12H,10-11H2,1-2H3,(H2,21,22,23)/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPFULSIMLTTCX-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCOC2=CC=C(C=C2)C=C3C(=O)N=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCCOC2=CC=C(C=C2)/C=C\3/C(=O)N=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.